4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-N-carbamimidoylbenzenesulfonamide
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Overview
Description
N-{4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE is a complex organic compound that features a benzodioxole moiety, a sulfonyl group, and a guanidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE typically involves a multi-step process. One common method starts with the preparation of the benzodioxole derivative, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group. The final step involves the reaction with guanidine to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium hydroxide (KOH) under ultrasonic irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Potassium hydroxide, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, while the sulfonyl and guanidine groups may enhance binding affinity and specificity. The exact pathways and targets are still under investigation, but the compound is believed to modulate biological processes through these interactions .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(E)-[(2H-1,3-Benzodioxol-5-yl)methylidene]amino]benzenesulfonyl}urea
- N-{4-[(E)-[(2H-1,3-Benzodioxol-5-yl)methylidene]amino]benzenesulfonyl}thiourea
Uniqueness
N-{4-[(E)-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]BENZENESULFONYL}GUANIDINE is unique due to the presence of the guanidine group, which can enhance its biological activity and binding properties compared to similar compounds.
Properties
Molecular Formula |
C15H14N4O4S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl]sulfonylguanidine |
InChI |
InChI=1S/C15H14N4O4S/c16-15(17)19-24(20,21)12-4-2-11(3-5-12)18-8-10-1-6-13-14(7-10)23-9-22-13/h1-8H,9H2,(H4,16,17,19) |
InChI Key |
QZVSTHYDTJOIFA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
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